molecular formula C3F9FeO9S3 B012985 Iron(III) trifluoromethanesulfonate CAS No. 63295-48-7

Iron(III) trifluoromethanesulfonate

Cat. No. B012985
CAS RN: 63295-48-7
M. Wt: 503.1 g/mol
InChI Key: OSHOQERNFGVVRH-UHFFFAOYSA-K
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Description

Synthesis Analysis

Iron(III) trifluoromethanesulfonate is synthesized and used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines via solvent-free Biginelli and Hantzsch condensation protocols. This demonstrates its efficiency in catalyzing three-component coupling reactions under solvent-free conditions, allowing for the recycling of the catalyst with no loss in potency (Adibi, Samimi, & Beygzadeh, 2007).

Molecular Structure Analysis

The crystal structure of bis(acetylacetonato)(tetrahydrofuran)(trifluoromethanesulfonato)iron(III) reveals a mononuclear Fe3+ center in a slightly distorted octahedral environment. This structure provides insights into the coordination environment of iron(III) trifluoromethanesulfonate complexes (Richers, Bertke, & Rauchfuss, 2015).

Chemical Reactions and Properties

Iron(III) trifluoromethanesulfonate acts as an effective catalyst in the synthesis of various organic compounds, including 2-phenylquinoline-4-carboxylic acid via the Doebner reaction. Its catalytic activity is highlighted by concise one-pot conditions, high atom economy, and limited energy consumption, along with the ability to be easily recovered and reused (Halim, Cahyana, & Yunarti, 2022).

Physical Properties Analysis

The synthesis and structural analysis of iron(III) complexes provide insights into their physical properties, including their magnetic behavior and Mössbauer spectroscopy. Such analyses contribute to understanding the physical characteristics that influence their reactivity and catalytic performance (Kolnaar et al., 1997).

Chemical Properties Analysis

The catalytic activity of iron(III) trifluoromethanesulfonate in various reactions, including the hydrodefluorination of fluorocarbons, showcases its chemical properties. The ability to activate and functionalize C-F bonds highlights its potential in catalytic applications (Vela et al., 2005).

Scientific Research Applications

  • Catalyst in Doebner Reaction : It effectively catalyzes the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid, offering high atom economy, limited energy consumption, and easy operation (Halim, Cahyana, & Yunarti, 2022).

  • Recyclable Catalyst for Synthesis of Dihydropyrimidinones and Dihydropyridines : It serves as a recyclable catalyst for one-pot synthesis of these compounds under solvent-free conditions, demonstrating its reuse potential (Adibi, Samimi, & Beygzadeh, 2007).

  • Catalyst in Organic Synthesis : Trifluoromethanesulfonic acid, closely related to Iron(III) trifluoromethanesulfonate, is a convenient and efficient reagent for electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).

  • Acylation and Esterification Catalyst : It acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

  • Catalyst for Friedel-Crafts Reactions : Gallium(III) trifluormethanesulfonate, a variant, acts as an effective, water-tolerant, and reusable catalyst for Friedel-Crafts reactions, providing excellent yields and environmental friendliness (Prakash et al., 2003).

  • Environmental Applications : It plays a role in environmentally benign sulfide oxidation procedures, achieving excellent yields and a high green chemistry score (Kinen, Rossi, & Rossi, 2009).

  • Catalyst for Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates, similar in function, catalyze the efficient aminolysis of 1,2-epoxides, yielding amino alcohols with high regioselectivity (Chini et al., 1994).

  • Thermogalvanic Energy Conversion : The iron(II/III) nitrate system, which includes Iron(III) trifluoromethanesulfonate, generates high thermogalvanic power output, crucial for large-scale waste energy harvesting (Buckingham, Marken, & Aldous, 2018).

Future Directions

: Iron(III) trifluoromethanesulfonate - MilliporeSigma : Iron(III) trifluoromethanesulfonate, tech. 90%, Thermo …

properties

IUPAC Name

iron(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOQERNFGVVRH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9FeO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470114
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron(III) trifluoromethanesulfonate

CAS RN

63295-48-7
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(iii) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(III) trifluoromethanesulfonate
Reactant of Route 2
Iron(III) trifluoromethanesulfonate
Reactant of Route 3
Iron(III) trifluoromethanesulfonate

Citations

For This Compound
115
Citations
B Wu, MR Taylor, LL Martin - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
In the title compound, [Fe(C5H8NOS2)2(H2O)]CF3SO3, the Fe atom has five-coordinate square-pyramidal stereochemistry, with the Fe atom 0.472 (1) Å above the plane of four S atoms …
Number of citations: 2 scripts.iucr.org
D Lundberg, AS Ullström, P D'Angelo, I Persson - Inorganica chimica acta, 2007 - Elsevier
The structures of the solvated iron(II) and iron(III) ions have been studied in solution and solid state by extended X-ray absorption fine structure (EXAFS) in three oxygen donor solvents, …
Number of citations: 28 www.sciencedirect.com
MA Buckingham, F Marken, L Aldous - Sustainable Energy & Fuels, 2018 - pubs.rsc.org
Thermogalvanic conversion of temperature gradients into electricity via a redox couple represents a potential method of waste energy harvesting, but inexpensive, effective and …
Number of citations: 71 pubs.rsc.org
AM Halim, AH Cahyana, RT Yunarti - Key Engineering Materials, 2022 - Trans Tech Publ
Iron (III) trifluoromethanesulfonate [Fe (OTF) 3] has been proven to be an effective catalyst in the synthesis of 2-phenylquinoline-4-carboxylic acid by the Doebner reaction using one-pot …
Number of citations: 4 www.scientific.net
R Ismail, RT Yunarti, AH Cahyana - AIP Conference Proceedings, 2022 - pubs.aip.org
Isatin is a special heterocyclic compound because of its various biological activities. This research aims to synthesize isatin derivatives catalyzed by iron (III) trifluoromethanesulfonate, …
Number of citations: 4 pubs.aip.org
L Ben Haj Hassen, K Ezzayani… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, [Fe(C44H24Cl4N4)(H2O)2](SO3CF3)·C8H8O3·2H2O, the FeIII cation is chelated by the four N atoms of the deprotonated tetrakis(4-chlorotetraphenyl)porphyrin (…
Number of citations: 1 scripts.iucr.org
J Li, AG Oliver, WR Scheidt - IUCrData, 2019 - scripts.iucr.org
The title complex, [Fe(C64H64N8O4)(C9H8N2)2](CF3O3S)·2C6H5Cl, has an unusual relative orientation of the two planar axial ligands [dihedral angle between the two imidazole …
Number of citations: 4 scripts.iucr.org
H Adibi, HA Samimi, M Beygzadeh - Catalysis Communications, 2007 - Elsevier
Iron(III) trifluoroacetate [Fe(CF 3 CO 2 ) 3 ] or trifluoromethanesulfonate [Fe(CF 3 SO 3 ) 3 ] catalyzes three component coupling of β-dicarbonyl compounds, aldehydes and urea or …
Number of citations: 189 www.sciencedirect.com
LBH Hassen, S Dhifaoui, Y Rousselin, V Marvaud… - Inorganica Chimica …, 2019 - Elsevier
We have successfully synthesized and characterized a new low-spin iron(III) bis(4-cyanopyridine) complex with a meso-porphyrin substituted in the para positions of the phenyls by the …
Number of citations: 3 www.sciencedirect.com
N Massonnet, A Carella, A De Geyer… - Chemical …, 2015 - pubs.rsc.org
Conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) are used in a wide range of applications as transparent electrodes, hole injecting layers or thermoelectric …
Number of citations: 186 pubs.rsc.org

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